molecular formula C11H16N2O2S B1473059 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid CAS No. 1890719-77-3

4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid

Cat. No.: B1473059
CAS No.: 1890719-77-3
M. Wt: 240.32 g/mol
InChI Key: SHHYZRTWJCKBTQ-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid (CAS 1890719-77-3) is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. It features a thiazole core substituted with a carboxylic acid at the 5-position and a conformationally flexible 1-methylpiperidin-3-yl moiety at the 2-position, a structure designed for diverse biological interactions . This compound serves as a key intermediate in organic synthesis and is synthesized via classical methods such as the Hantzsch thiazole synthesis . Thiazole derivatives analogous to this compound have demonstrated a promising range of biological activities in scientific studies. Research into similar structures has shown potent antimicrobial properties , particularly against Gram-positive bacteria, including strains of Staphylococcus aureus . Furthermore, such compounds have exhibited anticancer potential , with studies indicating they can inhibit cancer cell proliferation and induce apoptosis, for instance, in breast and lung cancer cell lines, by activating caspase pathways . The research value of this scaffold extends to metabolic and inflammatory studies. A closely related thiazole derivative, 2-(4-Fluorobenzamido)-4-methylthiazole-5-carboxylic acid, has shown remarkable effects in ameliorating insulin sensitivity and hyperlipidaemia in streptozotocin-induced diabetic rats, highlighting the potential of this chemical class in researching metabolic diseases . The mechanism of action for thiazole derivatives can involve interaction with key cellular targets. Some compounds have been shown to bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . The compound is offered for research purposes as various salts, including a free acid (CAS 1890719-77-3) , a hydrochloride salt (CAS 2260936-03-4) , and a dihydrochloride salt (CAS 2253629-64-8) , to suit different experimental conditions. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

4-methyl-2-(1-methylpiperidin-3-yl)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-7-9(11(14)15)16-10(12-7)8-4-3-5-13(2)6-8/h8H,3-6H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHYZRTWJCKBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2CCCN(C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest. Additionally, it can modulate the activity of certain receptors and enzymes, thereby influencing biochemical pathways. The interactions of this compound with these biomolecules are crucial for its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on DNA and proteins, leading to the inhibition or activation of enzymatic activities. For example, its interaction with topoisomerase II results in the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks. Additionally, this compound can modulate the activity of transcription factors, thereby influencing gene expression patterns.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, but its degradation products can also exhibit biological activity. Long-term studies have indicated that prolonged exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, highlighting its potential for chronic therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome, beyond which toxicity increases significantly.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into active and inactive metabolites. These metabolic processes can influence the compound’s efficacy and toxicity. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various tissues, including the liver, kidneys, and brain. Its localization and accumulation within specific tissues can influence its therapeutic and toxic effects.

Subcellular Localization

This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. It can be targeted to specific cellular compartments, such as the nucleus and mitochondria, through post-translational modifications and targeting signals. The subcellular localization of this compound can affect its interactions with biomolecules and its overall biological activity.

Biological Activity

4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid, a thiazole derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H16N2O2SC_{11}H_{16}N_{2}O_{2}S, with a molecular weight of approximately 240.32 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Thiazoles have been shown to possess antimicrobial properties against various pathogens.
  • Anticancer Potential : Certain thiazole derivatives are reported to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
  • Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory pathways.

Anticancer Activity

A study evaluating the anticancer potential of thiazole derivatives highlighted that compounds similar to this compound demonstrated significant inhibitory effects on cancer cell lines, including breast and lung cancers. For instance, compounds with structural similarities were found to induce apoptosis by activating caspase pathways in MDA-MB-231 breast cancer cells .

Antimicrobial Properties

Thiazole derivatives have been extensively studied for their antimicrobial properties. A systematic review indicated that certain thiazoles exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or function .

Anti-inflammatory Effects

In vitro studies have shown that thiazole compounds can inhibit pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases. For example, a related thiazole derivative was found to reduce levels of TNF-alpha and IL-6 in macrophage cultures .

Case Study 1: Anticancer Efficacy

A recent study focused on the effects of a thiazole derivative on pancreatic cancer cells. The compound was shown to significantly reduce cell viability at concentrations as low as 10 µM and induced G0/G1 phase arrest in the cell cycle, suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Results demonstrated that specific structural modifications enhanced antimicrobial activity, indicating that this compound could be optimized for better efficacy .

Data Tables

Activity Type Mechanism Reference
AnticancerInduction of apoptosis
AntimicrobialDisruption of cell wall synthesis
Anti-inflammatoryInhibition of cytokine production

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

A. Position 2 Substituents
The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are highly dependent on substituents at position 2:

Compound Name Position 2 Substituent Key Applications/Activities Reference CAS/Study
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylic acid 4-Pyridinyl Type II diabetes intermediates CAS 39091-01-5
4-Methyl-2-(3,4,5-trimethoxybenzamido)thiazole-5-carboxylic acid 3,4,5-Trimethoxybenzamido Antibacterial (cephalosporin analogues) Scheme 1
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carboxylic acid 4-(Trifluoromethyl)phenyl Antifungal, metabolic stability CAS 144059-86-9
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid 1-Methylpiperidin-3-yl Potential CNS targets (novel candidate) PubChem

B. Position 4 and 5 Modifications

  • Methyl at Position 4 : Common across analogs; enhances steric hindrance and metabolic stability .
  • Carboxylic Acid at Position 5 : Critical for solubility and hydrogen bonding; often derivatized to amides (e.g., 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide) for improved bioavailability .
Physicochemical Properties
  • Lipophilicity : Piperidine-substituted analogs have lower logP values compared to trifluoromethylphenyl derivatives (e.g., CAS 144059-86-9), impacting blood-brain barrier permeability .
  • Solubility : The carboxylic acid group enhances aqueous solubility, but the piperidine’s basicity may reduce it compared to neutral pyridinyl analogs .

Preparation Methods

Thiazole Ring Formation

The thiazole ring is commonly synthesized via the cyclization of α-haloketones with thiourea derivatives . This classical approach involves:

  • Reacting an α-haloketone (e.g., α-bromo or α-chloroketone) with thiourea under reflux conditions in an appropriate solvent such as ethanol or methanol.
  • The nucleophilic attack of thiourea on the haloketone leads to ring closure, forming the thiazole core.

This method is favored for its straightforwardness and reliable yields.

Carboxylic Acid Group Installation

The carboxylic acid at the 5-position of the thiazole is typically introduced via:

  • Oxidation of methyl groups on the thiazole ring.
  • Or by using carboxylated thiazole precursors.

Purification of the acid form is often achieved by crystallization or salt formation.

Salt Formation and Purification

The compound is frequently isolated as its dihydrochloride salt , which enhances solubility and stability. This is achieved by:

  • Treating the free acid with hydrochloric acid (typically 1.5 equivalents) in an appropriate solvent.
  • The salt is then purified by recrystallization.

Representative Synthetic Route Summary

Step Reaction/Process Description Key Reagents and Conditions Outcome/Intermediate
1 Cyclization of α-haloketone with thiourea α-Haloketone, Thiourea, Ethanol, Reflux Formation of thiazole core
2 Transfer hydrogenation of piperidine-4-carboxylic acid Piperidine-4-carboxylic acid, Formaldehyde, Pd/C catalyst, Heat (90-95°C), Acidic aqueous medium 1-Methylpiperidine-4-carboxylic acid
3 Conversion to amide intermediate Thionyl chloride, Diethylamine N,N-Diethyl-1-methylpiperidine-4-carboxamide
4 Coupling of piperidine amide to thiazole core Grignard reagent (e.g., isopropylmagnesium chloride/lithium chloride), Ambient temperature Substituted thiazole intermediate
5 Hydrolysis and salt formation Hydrochloric acid, Recrystallization This compound dihydrochloride

Research Findings and Optimization Notes

  • Transfer hydrogenation conditions for methylation of piperidine-4-carboxylic acid are optimized using palladium on charcoal or platinum catalysts with formaldehyde as the hydrogen donor under mild heating (90-95°C), providing high conversion rates and selectivity.

  • The Grignard methodology for coupling is preferred over lithium reagents due to ambient temperature conditions, avoiding the need for cryogenic equipment and improving operational safety and scalability.

  • Reaction parameters such as temperature, solvent choice (e.g., ethanol, methanol, or dimethylformamide), and pH are critical for maximizing yield and purity. For example, maintaining ambient pressure and controlled heating during transfer hydrogenation is essential for optimal methylation efficiency.

  • The final dihydrochloride salt form is stable and suitable for further biological testing, as indicated by its use in medicinal chemistry research for antibacterial and neuroprotective agent development.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Advantages References
Thiazole ring synthesis Cyclization of α-haloketones with thiourea α-haloketone, thiourea, reflux in ethanol High yield, straightforward
Piperidine methylation Transfer hydrogenation Formaldehyde, Pd/C, heat (90-95°C), acidic aqueous medium Mild conditions, selective methylation
Amide formation Reaction with thionyl chloride and diethylamine Thionyl chloride, diethylamine Efficient amide intermediate formation
Coupling to thiazole core Grignard reaction Isopropylmagnesium chloride/lithium chloride, ambient temperature Ambient temperature, safer than lithium reagents
Salt formation Treatment with hydrochloric acid Hydrochloric acid, recrystallization Improved solubility and stability

Q & A

Basic: What synthetic methodologies are established for preparing 4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid?

Answer:
The synthesis typically involves multi-step reactions focusing on:

  • Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones or via Hantzsch thiazole synthesis. For example, analogous compounds (e.g., 2-methyl-4-phenylthiazole-5-carboxylic acid) are synthesized by reacting substituted acetophenones with thiourea in acidic conditions .
  • Piperidine Substitution : Introducing the 1-methylpiperidin-3-yl group via nucleophilic substitution or coupling reactions. A tert-butoxycarbonyl (Boc)-protected piperidine intermediate (as in ) is often used, followed by deprotection and methylation .
  • Carboxylic Acid Functionalization : Oxidation of a methyl or hydroxymethyl group at the 5-position of the thiazole ring using KMnO₄ or CrO₃ under controlled conditions .

Key Validation : Monitor reaction progress via TLC and confirm final structure using ¹H/¹³C NMR (e.g., thiazole proton signals at δ 7.5–8.5 ppm and piperidine methyl at δ 2.2–2.5 ppm) .**

Basic: How can researchers confirm the purity and structural integrity of this compound?

Answer:
A combination of analytical techniques is required:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>95%) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify thiazole protons (δ 7.5–8.5 ppm), piperidine methyl (δ 2.2–2.5 ppm), and carboxylic acid protons (broad signal at δ 12–13 ppm) .
    • FTIR : Confirm carboxylic acid C=O stretch (~1700 cm⁻¹) and thiazole C=N (~1640 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₁H₁₄N₂O₂S: 238.08 g/mol) .

Note : Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% .**

Advanced: What strategies address low yields in the final cyclization step of the thiazole ring?

Answer:
Low yields often arise from competing side reactions or incomplete cyclization. Mitigation approaches include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DCM) to stabilize intermediates and enhance reaction efficiency .
  • Catalyst Screening : Employ Lewis acids like ZnCl₂ or BF₃·Et₂O to accelerate cyclization .
  • Temperature Control : Reflux in acetic acid (110–120°C) for 3–5 hours, as demonstrated in analogous thiazole syntheses .
  • In-Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect thiazole C=N bond formation and adjust conditions dynamically .

Validation : Compare yields under varying conditions (e.g., 60% yield in DMF vs. 85% in DCM with ZnCl₂) .**

Advanced: How can stereochemical outcomes in the 1-methylpiperidin-3-yl moiety be controlled?

Answer:
The 1-methylpiperidin-3-yl group introduces stereochemical complexity. To ensure reproducibility:

  • Chiral Resolution : Use chiral auxiliaries (e.g., (R)- or (S)-BINOL) during piperidine substitution to isolate enantiomers .
  • Asymmetric Catalysis : Employ Pd-catalyzed coupling with chiral ligands (e.g., Josiphos) to favor desired configurations .
  • Computational Modeling : Apply density functional theory (DFT) to predict steric and electronic preferences in substitution reactions, as described in ICReDD’s reaction design framework .

Validation : Compare experimental optical rotation values with DFT-predicted configurations .**

Advanced: What computational tools predict the biological activity of this compound?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). For example, dock the carboxylic acid moiety into conserved binding pockets (e.g., ATP-binding sites) .
  • QSAR Modeling : Train models on thiazole-carboxylic acid derivatives with known IC₅₀ values to predict anti-inflammatory or antimicrobial activity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics .

Case Study : Analogous compounds (e.g., 5-methyl-2-phenylaminothiazole-4-carboxylic acid) showed antiviral activity in docking studies targeting viral proteases .**

Advanced: How to resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from varying experimental conditions. Standardize protocols by:

  • Solvent Screening : Test solubility in DMSO, water (pH 7.4), and ethanol using nephelometry .
  • pH-Dependent Studies : Measure solubility across pH 2–10 (e.g., carboxylic acid protonation at low pH reduces solubility) .
  • Thermodynamic Analysis : Calculate Gibbs free energy of dissolution via DSC to identify polymorphic forms .

Data Reconciliation : Compare results with published studies (e.g., 2-methyl-4-phenylthiazole-5-carboxylic acid has 2.1 mg/mL solubility in DMSO ).**

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid
Reactant of Route 2
4-Methyl-2-(1-methylpiperidin-3-yl)thiazole-5-carboxylic acid

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